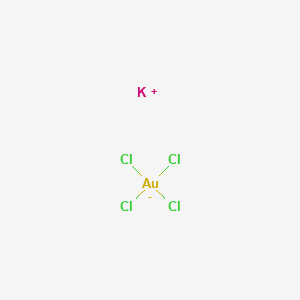

Potassium tetrachloroaurate(III)

説明

Synthesis Analysis

The synthesis of Potassium tetrachloroaurate(III) involves specific chemical reactions, often starting from potassium and gold precursors. In one study, potassium tetrachloroaurate(III) was used as a starting material to react with 2-pyridinecarboxaldehyde in various protic solvents, leading to the formation of several gold(III) complexes (Bertolasi et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to potassium tetrachloroaurate(III) often exhibits unique features. For instance, potassium tetrafluorochromate(III) and dipotassium dichlorohexafluorotrichromate(II) show interesting structural aspects like infinite triangular anionic columns and distorted octahedral coordination (Dewan et al., 1986).

Chemical Reactions and Properties

Potassium tetrachloroaurate(III) engages in various chemical reactions, forming different complexes. For instance, the reaction with 2-pyridinecarboxaldehyde yielded compounds with N or N-O coordination in different hydrated or acetal forms (Bertolasi et al., 2003). Another study demonstrated a double isocyanide insertion reaction using potassium tetrachloroaurate(III), leading to a complex polycyclic skeleton (Tian et al., 2016).

Physical Properties Analysis

The physical properties of potassium tetrachloroaurate(III) and related compounds are characterized by their crystal structures. For example, the structures of potassium tetrafluorochromate(III) and related compounds display features like planar units and fluoride bridges (Dewan et al., 1986).

Chemical Properties Analysis

Chemical properties of potassium tetrachloroaurate(III) are evident in its reactivity and the formation of various complexes. The reaction with 2-pyridinecarboxaldehyde demonstrates its ability to form multiple types of gold(III) complexes with different ligand coordination (Bertolasi et al., 2003).

科学的研究の応用

Chemical Synthesis and Reactions : Potassium tetrachloroaurate(III) is used in novel chemical synthesis strategies. For instance, Tian et al. (2016) utilized it for a selective double insertion of isocyanides to construct complex polycyclic skeletons, observing unexpected oxygen migration at lower temperatures (Ya‐Ming Tian, Lumin Tian, Chunju Li, X. Jia, Jian Li, 2016). Bertolasi et al. (2003) studied its reactions with 2-pyridinecarboxaldehyde in various solvents, resulting in compounds with different coordination modes (V. Bertolasi, G. Annibale, G. Marangoni, G. Paolucci, Bruno Pitteri, 2003).

Photography and Imaging : In photographic applications, Trettin and Spencer (2002) explored its use in gold latensification, where a solution of potassium tetrachloroaurate(III) achieved photographic speeds comparable to traditional formulations containing potassium thiocyanate (S. Trettin, H. E. Spencer, 2002).

Nanoparticle Synthesis : Okitsu et al. (2002) conducted the sonochemical reduction of gold(III) [tetrachloroaurate(III)] to create gold nanoparticles, finding that the reduction rates and nanoparticle sizes varied with different irradiation conditions (K. Okitsu, A. Yue, S. Tanabe, H. Matsumoto, Yoshihiro Yobiko, Youngeok Yoo, 2002).

Biological Nanopore Research : Cao et al. (2019) discovered that tetrachloroaurate(III) binds to specific residues in biological nanopores, enabling the discrimination between different biothiols and suggesting applications in single-molecule chemistry investigations (Jiao Cao, Wendong Jia, Jinyue Zhang, Xiumei Xu, Shuanghong Yan, Yuqi Wang, Panke Zhang, Hongyuan Chen, Shuo Huang, 2019).

Catalysis and Material Science : Suwalsky et al. (2004) investigated the effects of chronic treatment with sodium tetrachloroaurate(III) in mice and its interactions with cell membrane models, providing insights into its potential toxicological and biomedical applications (M. Suwalsky, P. Zambenedetti, E. Carpené, Meryem Ibnlkayat, W. Wittkowski, L. Messori, P. Zatta, 2004).

Gold Recovery and Environmental Applications : Choi and Hu (2013) modeled the recovery of gold from tetrachloroaurate wastewater using a microbial fuel cell, highlighting its potential in resource recovery and environmental remediation (C. Choi, Naixu Hu, 2013).

Safety And Hazards

Potassium tetrachloroaurate(III) may cause skin irritation, respiratory irritation, and serious eye irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and seeking immediate medical attention if swallowed .

特性

IUPAC Name |

potassium;tetrachlorogold(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMONCQYBAMKVQQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Au-](Cl)(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium tetrachloroaurate(III) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium tetrachloroaurate(III) | |

CAS RN |

13682-61-6 | |

| Record name | Potassium tetrachloroaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurate(1-), tetrachloro-, potassium (1:1), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrachloroaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)